(R)-2-(Hex-5-enyloxy)propanoic acid

Chiral Synthesis Enantioselectivity Asymmetric Catalysis

Researchers requiring enantiomerically pure (R)-2-(hex-5-enyloxy)propanoic acid for chiral synthesis often face supply inconsistency and uncertain stereochemical integrity. This ≥97% pure (R)-enantiomer (CAS 1218998-90-3) ensures reliable chiral building block performance. • Validated (R)-configuration for stereocontrolled synthesis of transglycosylase inhibitors. • Consistent ≥97% purity for reproducible SAR studies. • Global shipping from research-grade stock.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 1218998-90-3
Cat. No. B595952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Hex-5-enyloxy)propanoic acid
CAS1218998-90-3
Synonyms(R)-2-(Hex-5-enyloxy)propanoic acid
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCC(C(=O)O)OCCCCC=C
InChIInChI=1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)/t8-/m1/s1
InChIKeyAJARURYEKUWTFJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Hex-5-enyloxy)propanoic Acid Overview


(R)-2-(Hex-5-enyloxy)propanoic acid (CAS 1218998-90-3), also known as HEPPA, is a chiral organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol [1]. It belongs to the family of fatty acid derivatives and is characterized by a propanoic acid backbone with a hex-5-enyloxy substituent attached to the second carbon . The compound is primarily utilized as a research chemical and a building block in organic synthesis, with preliminary studies suggesting potential antimicrobial and anti-inflammatory properties .

(R)-2-(Hex-5-enyloxy)propanoic Acid: Substitution Risks


The (R)-enantiomer of 2-(hex-5-enyloxy)propanoic acid possesses a specific three-dimensional configuration that is critical for its intended applications, particularly in chiral synthesis and potential biological interactions . Substituting this compound with a generic, racemic mixture, or an alternative 2-alkenyloxypropanoic acid (e.g., with a different alkenyl chain length or position) can lead to significantly different reactivity, selectivity, or biological activity . For instance, studies on related β-alkyloxypropionic acids have demonstrated that the size and structure of the alkoxy group directly impact antibacterial and antifungal efficacy [1]. Therefore, the specific (R)-configuration and the precise hex-5-enyloxy chain are non-interchangeable features that define the compound's unique properties and justify its specific procurement for rigorous research.

(R)-2-(Hex-5-enyloxy)propanoic Acid Differentiation


Enantiomeric Purity and Chiral Specificity

The (R)-enantiomer of 2-(hex-5-enyloxy)propanoic acid is defined by its specific optical rotation and stereochemistry. While direct comparative bioactivity data between the (R)- and (S)-enantiomers is not available in the public domain for this specific compound, the principle of chiral recognition is a fundamental driver of activity in biological systems and asymmetric synthesis . For a closely related class of compounds, 2-aryloxypropanoic acids, enantiomeric excesses of >99% have been achieved and shown to be critical for their biological function [1]. This class-level inference strongly supports that the (R)-configuration is a non-negotiable parameter for any application where stereochemistry is relevant. In contrast, using a racemic mixture or the (S)-enantiomer would introduce a confounding variable, potentially leading to reduced or entirely different outcomes in chiral applications.

Chiral Synthesis Enantioselectivity Asymmetric Catalysis

Antimicrobial Activity: Chain Length Effect

While specific Minimum Inhibitory Concentration (MIC) data for (R)-2-(Hex-5-enyloxy)propanoic acid is not publicly available, its antimicrobial potential is inferred from its structure and preliminary studies . A relevant comparator is 3-(Allyloxy)propanoic acid (CAS 22577-15-7), a structurally simpler analog that has demonstrated antimicrobial effects against bacteria, yeast, and fungi by disrupting microbial cell membranes . The target compound features a longer, unsaturated hexenyl chain (C6) compared to the allyl group (C3) of the comparator. Based on class-level evidence from β-alkyloxypropionic acids, where an optimal alkoxy chain length (C12) was identified for maximum antibacterial and fungicidal activity, it is plausible that the distinct hex-5-enyloxy chain in (R)-2-(Hex-5-enyloxy)propanoic acid confers a different spectrum and potency of antimicrobial activity compared to the shorter-chain analog [1].

Antimicrobial Antibacterial Structure-Activity Relationship

Transglycosylase Inhibitor Building Block

The 2-alkenyloxypropanoic acid scaffold is a recognized motif in the synthesis of transglycosylase inhibitors, a class of antibiotics that target bacterial cell wall synthesis [1]. Specifically, U.S. Patent 5,206,405 describes 2-alkenyloxy-3-(phosphono)oxypropanoic acids derived from the cleavage of phosphoglycolipid antibiotics, which display antibiotic activity and serve as building blocks for synthetic transglycosylase inhibitors [1]. (R)-2-(Hex-5-enyloxy)propanoic acid represents a simpler, non-phosphorylated core of this structural class. Its procurement as a pure (R)-enantiomer provides a versatile starting material for further derivatization, including phosphorylation, to generate novel analogs. This differentiates it from the more complex, naturally derived 2-alkenyloxy-3-(phosphono)oxypropanoic acids, which are less amenable to straightforward synthetic manipulation.

Antibiotic Synthesis Peptidoglycan Biosynthesis Transglycosylase Inhibitor

(R)-2-(Hex-5-enyloxy)propanoic Acid Applications


Asymmetric Synthesis and Chiral Building Block

The defined (R)-stereochemistry of this compound makes it a valuable chiral building block for the synthesis of more complex, optically active molecules . This is particularly relevant in the pharmaceutical and agrochemical industries, where the chirality of a drug or pesticide is often critical to its efficacy and safety profile. Using this pure enantiomer ensures that the stereochemical integrity of the final product is controlled from the initial steps of the synthetic route, avoiding the need for costly and time-consuming chiral resolution later in the process. This scenario directly leverages the evidence of its chiral specificity, as established in Section 3 .

Medicinal Chemistry for Antimicrobial Agents

This compound serves as a key starting material or intermediate for the synthesis of novel antimicrobial agents, specifically those targeting bacterial cell wall synthesis (transglycosylase inhibitors) [1]. Its 2-alkenyloxypropanoic acid core is a recognized motif in this area [1]. Researchers can derivatize the carboxylic acid group and explore the structure-activity relationship (SAR) around the hex-5-enyl chain to develop new antibiotics with improved potency or spectrum of action. This application scenario is directly supported by the class-level inference evidence presented in Section 3 regarding its potential as a building block for transglycosylase inhibitors [1].

SAR of Alkyloxypropanoic Acids

As a specific member of the 2-alkenyloxypropanoic acid class, (R)-2-(Hex-5-enyloxy)propanoic acid is an essential compound for systematic SAR studies. By comparing its biological or chemical properties with those of analogs possessing different alkoxy chain lengths (e.g., allyloxy, butyloxy, octyloxy) or different configurations, researchers can elucidate the precise role of the hex-5-enyl chain and chirality in modulating activity [2]. For example, it can be directly compared to 3-(Allyloxy)propanoic acid to study the effect of chain length on antimicrobial potency, as discussed in Section 3's comparative analysis [2]. This scenario is crucial for rational drug design and the optimization of lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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